molecular formula C23H24N4OS2 B11457632 N-benzyl-4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine

N-benzyl-4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine

Cat. No.: B11457632
M. Wt: 436.6 g/mol
InChI Key: QIIZOOJONDKJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Core Structure: The initial step involves the construction of the tetracyclic core through cyclization reactions. This can be achieved using starting materials such as substituted benzylamines and thiadiazoles under specific conditions.

    Functional Group Introduction: Subsequent steps involve the introduction of functional groups like methylsulfanyl and oxa groups. This can be done through nucleophilic substitution reactions using appropriate reagents.

    Final Assembly: The final step includes the coupling of the benzyl group to the core structure, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability and cost-effectiveness. Key considerations include the selection of catalysts, solvents, and reaction conditions that maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the amine group, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The amine and sulfur-containing groups are particularly interesting for drug design, aiming at specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure makes it a valuable component in the formulation of advanced materials.

Mechanism of Action

The mechanism of action of N-benzyl-4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine stands out due to its unique tetracyclic structure and the presence of multiple functional groups

Properties

Molecular Formula

C23H24N4OS2

Molecular Weight

436.6 g/mol

IUPAC Name

N-benzyl-4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine

InChI

InChI=1S/C23H24N4OS2/c1-13-16-12-28-23(2,3)10-15(16)17-18-19(30-21(17)25-13)20(27-22(26-18)29-4)24-11-14-8-6-5-7-9-14/h5-9H,10-12H2,1-4H3,(H,24,26,27)

InChI Key

QIIZOOJONDKJMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COC(CC2=C3C4=C(C(=NC(=N4)SC)NCC5=CC=CC=C5)SC3=N1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.